1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester
CAS No.: 1568-36-1
Cat. No.: VC0152569
Molecular Formula: C20H18ClNO4
Molecular Weight: 371.817
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1568-36-1 |
|---|---|
| Molecular Formula | C20H18ClNO4 |
| Molecular Weight | 371.817 |
| IUPAC Name | methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
| Standard InChI | InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)7-8-18(17)22(12)20(24)13-5-4-6-14(21)9-13/h4-10H,11H2,1-3H3 |
| Standard InChI Key | FCUJVRMNWKBRIU-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)OC |
Introduction
Chemical Identity and Structural Characterization
1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester belongs to the indole family of compounds, featuring a methylated ester group at the acetic acid moiety. The compound is characterized by several key structural elements: an indole core, a 3-chlorobenzoyl substituent at the nitrogen position, a methoxy group at position 5, a methyl group at position 2, and an acetic acid methyl ester group at position 3.
Chemical Identifiers and Physical Properties
The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester
| Parameter | Value |
|---|---|
| CAS Registry Number | 1568-36-1 |
| Molecular Formula | C₂₀H₁₈ClNO₄ |
| Molecular Weight | 371.817 g/mol |
| VCID | VC0152569 |
The compound's molecular structure incorporates the fundamental indole scaffold with specific functional group modifications that distinguish it from related analogs. The presence of the methyl ester group increases the compound's lipophilicity compared to its carboxylic acid counterpart, potentially affecting its pharmacokinetic profile and membrane permeability.
Structural Relationship to Related Compounds
1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester is structurally related to several important compounds, including its parent carboxylic acid form and indomethacin. The primary difference between this compound and 1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl acetic acid (CAS: 807614-94-4) is the methylation of the carboxylic acid group, resulting in an ester functionality .
The compound is also related to indomethacin, which contains a p-chlorobenzoyl group instead of the m-chlorobenzoyl (3-chlorobenzoyl) group present in this compound. This positional difference in the chlorine atom may significantly affect the compound's biological activity and receptor binding properties.
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester typically involves a multi-step process, beginning with the preparation of an appropriate indole core structure. The general synthetic approach involves several key reactions to incorporate the necessary functional groups at their respective positions.
Physicochemical Properties
Physical Characteristics
The physicochemical properties of 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester contribute significantly to its behavior in biological systems and its potential pharmaceutical applications. Based on its chemical structure, the compound is expected to demonstrate moderate to high lipophilicity due to the presence of aromatic rings and the methyl ester group.
Spectroscopic Data and Chemical Reactivity
While comprehensive spectroscopic data for this specific compound is limited in the available literature, the compound's structural features suggest characteristic spectroscopic profiles typical of indole derivatives. The ester functionality would be expected to show characteristic infrared absorption bands for the C=O stretching vibration, while the aromatic and heterocyclic components would produce distinct patterns in NMR spectroscopy.
The compound contains several reactive functional groups, including the ester group, which could undergo hydrolysis under appropriate conditions to regenerate the carboxylic acid. The indole nitrogen and the methoxy group represent potential sites for metabolic transformations in biological systems.
Biological Activities and Pharmacological Properties
Structure-Activity Relationships
The presence of the methyl ester group, replacing the carboxylic acid functionality found in related compounds, may significantly alter the compound's pharmacokinetic properties. Esterification typically enhances lipophilicity, potentially improving membrane permeability and cellular uptake compared to the free acid form.
The positioning of the chlorine atom on the benzoyl group (at the meta position) differentiates this compound from indomethacin (which has the chlorine at the para position). This structural variation could lead to differences in binding affinity and selectivity for biological targets, potentially resulting in a modified pharmacological profile.
Research Findings and Applications
Current Research Status
The compound is identified as a chemical of interest for research purposes, as indicated by its commercial availability from chemical suppliers. This suggests ongoing interest in investigating its properties and potential applications in pharmaceutical research or as a synthetic intermediate.
| Compound | Key Structural Difference | Potential Impact on Activity |
|---|---|---|
| 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester | Methyl ester group, 3-chlorobenzoyl group | Enhanced lipophilicity, modified pharmacokinetics |
| 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl acetic acid | Free carboxylic acid group | More hydrophilic, potentially different binding properties |
| Indomethacin | 4-chlorobenzoyl group, free carboxylic acid | Established COX inhibitory activity |
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